Benzimidazol-1-amine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazol-1-amine;2,4,6-trinitrophenol is a compound that combines the structural features of benzimidazole and trinitrophenol. Benzimidazole is a heterocyclic aromatic organic compound, while trinitrophenol, also known as picric acid, is a nitroaromatic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazol-1-amine;2,4,6-trinitrophenol typically involves the condensation of o-phenylenediamine with picric acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the benzimidazole ring. Common reagents used in this synthesis include formic acid, iron powder, and ammonium chloride . The reaction conditions often involve heating the mixture to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzimidazol-1-amine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in trinitrophenol to amino groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or trinitrophenol moieties are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted benzimidazole or trinitrophenol compounds.
Wissenschaftliche Forschungsanwendungen
Benzimidazol-1-amine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent.
Medicine: The compound’s pharmacological properties are investigated for potential use in treating various diseases. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as explosives or dyes. .
Wirkmechanismus
The mechanism of action of benzimidazol-1-amine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity. The trinitrophenol component can interact with cellular membranes, affecting their integrity and function. These interactions result in the compound’s biological effects, which are studied to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A heterocyclic compound with various pharmacological properties.
Trinitrophenol (Picric Acid): A nitroaromatic compound used in explosives and dyes.
2-Aminobenzimidazole: A derivative of benzimidazole with antimicrobial properties.
Uniqueness
Benzimidazol-1-amine;2,4,6-trinitrophenol is unique due to its combination of benzimidazole and trinitrophenol structures. This dual nature allows it to exhibit properties of both components, making it versatile in scientific research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
153462-34-1 |
---|---|
Molekularformel |
C13H10N6O7 |
Molekulargewicht |
362.25 g/mol |
IUPAC-Name |
benzimidazol-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H7N3.C6H3N3O7/c8-10-5-9-6-3-1-2-4-7(6)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,8H2;1-2,10H |
InChI-Schlüssel |
WWXOZQQAYQHWRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.